DPPH Radical Scavenging Activity: 3-Acetyl-6-bromocoumarin vs. Other 6-Bromo Coumarins
In a direct comparative study, 3-acetyl-6-bromocoumarin (CMRN1) exhibited a free radical scavenging activity of 56%, as measured by the DPPH assay. Under the same experimental conditions, the closely related analog 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4) showed 85% activity, and 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7) showed 61% activity [1].
| Evidence Dimension | Antioxidant activity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | 56% |
| Comparator Or Baseline | 3-(2-bromoacetyl)-6-chloro-2H-chromen-2-one (CMRN4): 85%; 3-(2-aminothiazol-4-yl)-6-bromo-2H-chromen-2-one (CMRN7): 61% |
| Quantified Difference | Target compound has 29% lower activity than CMRN4 and 5% lower activity than CMRN7. |
| Conditions | DPPH free radical method |
Why This Matters
This data demonstrates that while 3-acetyl-6-bromocoumarin possesses quantifiable antioxidant potential, it is less potent than certain other halogenated coumarins, which is critical information for researchers selecting a compound for structure-activity relationship (SAR) studies or screening campaigns.
- [1] Kasumbwe, K., Venugopala, K. N., Mohanlall, V., & Odhav, B. (2014). Antimicrobial and antioxidant activities of substituted halogenated coumarins. Journal of Medicinal Plants Research, 8(5), 274–281. View Source
